molecular formula C19H11ClFN3O2 B10919554 5-(4-Chlorophenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

5-(4-Chlorophenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B10919554
M. Wt: 367.8 g/mol
InChI Key: XXHQFKJWVFGVDK-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the reaction of appropriate substituted pyrazoles with pyrimidine derivatives. One common method includes the use of palladium-catalyzed reactions under microwave irradiation, which enhances the reaction rate and yield . The reaction conditions often involve the use of β-halovinyl/aryl aldehydes and 3-aminopyrazoles/5-aminopyrazoles in a solvent-free environment .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The use of microwave-assisted synthesis can be scaled up to industrial levels, ensuring high yields and efficient production .

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain kinases, thereby affecting cell signaling pathways involved in cancer progression . The compound’s structure allows it to bind to active sites of enzymes, leading to inhibition of their activity.

Comparison with Similar Compounds

Properties

Molecular Formula

C19H11ClFN3O2

Molecular Weight

367.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

InChI

InChI=1S/C19H11ClFN3O2/c20-13-5-1-11(2-6-13)15-9-17(19(25)26)24-18(22-15)10-16(23-24)12-3-7-14(21)8-4-12/h1-10H,(H,25,26)

InChI Key

XXHQFKJWVFGVDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN3C(=CC(=NC3=C2)C4=CC=C(C=C4)Cl)C(=O)O)F

Origin of Product

United States

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